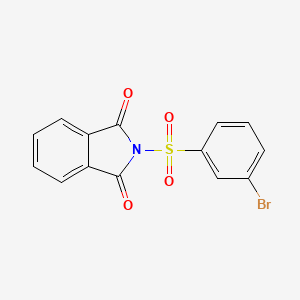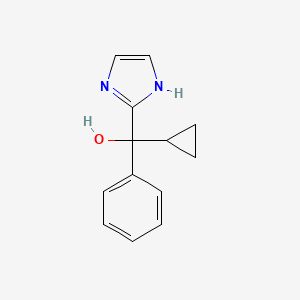![molecular formula C9H14Cl2N6 B1458728 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 853680-94-1](/img/structure/B1458728.png)
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
Overview
Description
“4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been the focus of several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to the formation of protected piperazines, which can then be deprotected and selectively cyclized to form piperazinopyrrolidinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperazine ring . The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8 (1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 237.13 g/mol . It has 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 236.0595519 g/mol . The topological polar surface area of the compound is 41 Ų .
Mechanism of Action
The mechanism of action of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of the protein kinase, preventing the transfer of phosphate groups to downstream targets. This inhibition of protein kinase activity leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride in lab experiments include its potent inhibition of protein kinase activity and its ability to modulate various cellular processes. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are many future directions for the use of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride in scientific research. One potential direction is the development of new cancer therapies that target abnormal protein kinase activity. Additionally, this compound could be used in the development of drugs for other diseases that involve abnormal protein kinase activity. Further research is also needed to better understand the mechanism of action of this compound and its effects on various signaling pathways.
Scientific Research Applications
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride has been extensively used in scientific research due to its ability to inhibit protein kinase activity. This compound is used as a tool to study various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, it has been used in the development of cancer therapies and other diseases that involve abnormal protein kinase activity.
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCQWVNLUSNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

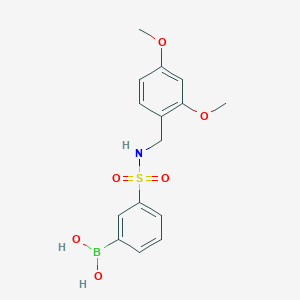


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)
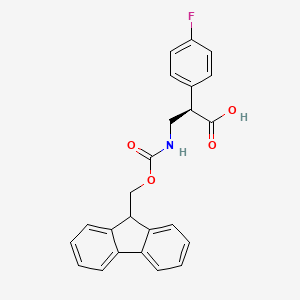
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
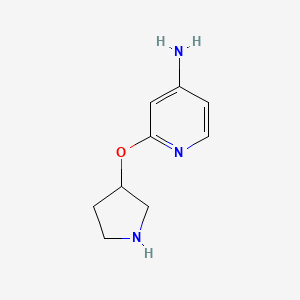
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)
